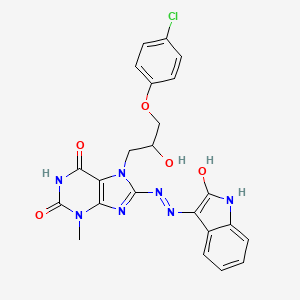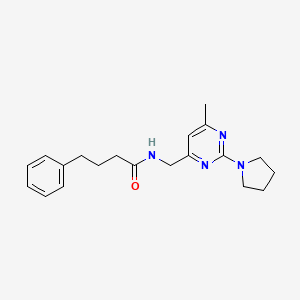![molecular formula C15H17N3O B2362262 5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline CAS No. 866137-76-0](/img/structure/B2362262.png)
5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazolines are a class of nitrogen-containing heterocyclic compounds . They are composed of two six-membered aromatic rings fused together, with two nitrogen atoms present at the 1 and 3 positions on the skeleton . The presence of these two nitrogen atoms in quinazoline increases its importance in pharmaceutical as well as in biological reactions .
Synthesis Analysis
Quinazolines can be synthesized by various methods. One common method involves the reaction of aromatic aldehyde and anthranilic acid . Other synthesis methods have been reported using aminobenzoketone, o-aminobenzohydrazide, aminobenzonitrile, aminoacetophenone, and aminobenzamide under different conditions .Molecular Structure Analysis
The molecular structure of quinazolines is composed of a fused six-membered aromatic ring and a nitrogen atom present at the 1,3-position . The presence of two nitrogen atoms in the structure is indicated by the suffix "aza" .Chemical Reactions Analysis
Quinazolines can undergo various chemical reactions. For instance, they can participate in transition-metal-catalyzed reactions, which have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals .Physical And Chemical Properties Analysis
Quinazolines have versatile properties in the pharmaceutical industry . Their physical and chemical properties can vary depending on the specific substituents attached to the quinazoline core.Applications De Recherche Scientifique
- Epidermal Growth Factor Receptor (EGFR) inhibitors play a crucial role in cancer therapy. The first-generation EGFR inhibitors, such as erlotinib and gefitinib, are used to treat non-small cell lung cancer (NSCLC) patients with EGFR mutations . These inhibitors have a reversible mechanism of action.
EGFR Inhibition
Mécanisme D'action
Target of Action
Quinazoline derivatives, a group to which this compound belongs, have been found to act on various targets, including metabotropic glutamate receptors 2 and 3 (mglu2 and mglu3) as negative allosteric modulators .
Mode of Action
For instance, some quinazoline derivatives act as negative allosteric modulators, which means they bind to a site on the receptor different from the active site, leading to a decrease in the receptor’s activity .
Biochemical Pathways
For example, some quinazoline derivatives have been found to inhibit thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and tyrosine kinase .
Result of Action
Quinazoline derivatives have been found to exhibit a wide range of biological activities, including anticancer, antihypertensive, antimicrobial, antifungal, antibacterial, analgesic, anti-inflammatory, antituberculosis, and antimalarial activity .
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-5-[(2-methylpropan-2-yl)oxy]pyrazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-9-13-16-14(19-15(2,3)4)11-7-5-6-8-12(11)18(13)17-10/h5-9H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNYZQFSLSQCKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3C(=NC2=C1)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tert-butoxy)-2-methylpyrazolo[1,5-a]quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2362179.png)
![2-[2-Oxo-2-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2362180.png)


![Tert-butyl N-[3-(3-fluorophenyl)pyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B2362186.png)



![Diethyl 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-ethylmalonate](/img/structure/B2362191.png)

![1-(4-Chlorophenyl)-4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2362194.png)


methanone](/img/structure/B2362200.png)